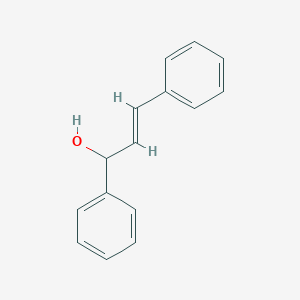

trans-1,3-Diphenyl-2-propen-1-ol

Descripción general

Descripción

trans-1,3-diphenyl-2-propen-1-ol is an allylic alcohol. It has been reported to exhibit significant in vivo anti-inflammatory activity. Allylic amination of trans-1,3-diphenyl-2-propen-1-ol catalyzed by water-soluble calixresorcinarene sulfonic acid has been reported.

Actividad Biológica

trans-1,3-Diphenyl-2-propen-1-ol, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antioxidative, antibacterial, and anticancer properties. This article explores the compound's biological activity through a synthesis of research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₁₄O

- Molecular Weight : 210.27 g/mol

- CAS Number : 62668-02-4

- Melting Point : 55-57 °C

- Solubility : Soluble in chloroform

Mechanisms of Biological Activity

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. A study demonstrated that the compound reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases .

2. Antioxidative Properties

The compound has been shown to scavenge free radicals effectively. In vitro studies revealed that this compound enhances the antioxidant defense system by increasing the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

3. Antibacterial Activity

this compound displays antibacterial properties against various pathogens. Research has indicated its effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes and inhibition of biofilm formation .

4. Anticancer Effects

Significant research has focused on the anticancer potential of this chalcone derivative. Studies have shown that it induces apoptosis in cancer cells through the intrinsic pathway, characterized by the activation of caspases and modulation of Bcl-2 family proteins. In particular, it has been effective against breast cancer cell lines such as MDA-MB-231 .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice with induced paw edema demonstrated that treatment with this compound significantly reduced swelling compared to control groups. Histopathological analysis confirmed decreased leukocyte infiltration and lower levels of inflammatory mediators .

Case Study 2: Anticancer Activity in Human Cell Lines

In a comparative study on various cancer cell lines (prostate, cervical, and breast), this compound exhibited selective cytotoxicity towards MDA-MB-231 cells. Flow cytometry analysis revealed increased apoptosis rates and alterations in mitochondrial membrane potential indicative of its pro-apoptotic action .

Data Tables

Aplicaciones Científicas De Investigación

Scientific Research Applications

trans-1,3-Diphenyl-2-propen-1-ol is used in several scientific research applications:

- Model Substrate It can be used as a model substrate to investigate the formation of substituted cyclopropanes by SiO2-ZrO2 mixed oxides catalyzed Friedel-Crafts-alkylation followed by trans-hydrogenation .

- Anti-inflammatory agent trans-1,3-Diphenyl-2-propen-1-ol exhibits significant in vivo anti-inflammatory activity .

- Building Block for Synthesis It serves as a building block for chemical synthesis .

Chemical and Technical Specifications

Key characteristics of trans-1,3-Diphenyl-2-propen-1-ol :

- CAS Number : 62668-02-4

- Molecular Formula : C15H14O

- Molecular Weight : 210.27

- Purity : >98%

- Solubility : Soluble in chloroform

- Stability : Stable for at least 2 years after receipt when stored at -20°C

Safety and Hazards

trans-1,3-Diphenyl-2-propen-1-ol is classified under the Globally Harmonized System (GHS) with the following hazard classifications :

- Skin Irritation : Causes skin irritation .

- Eye Irritation : Causes serious eye irritation .

- Specific Target Organ Toxicity (STOT) : May cause respiratory irritation .

Appropriate safety measures include wearing a dust mask type N95 (US), eyeshields, and gloves .

Análisis De Reacciones Químicas

Catalytic Amidation with Sulfonamides

trans-1,3-Diphenyl-2-propen-1-ol undergoes amidation with sulfonamides (e.g., p-toluenesulfonamide) under zeolite catalysis. H-*BEA zeolite (Si/Al₂ = 40) combined with NaOTf (0.05 mol%) in 1,4-dioxane at 50°C achieves 96% yield within 4 hours. The reaction proceeds via nucleophilic substitution at the allylic position, facilitated by Brønsted acid sites in the zeolite .

Table 1: Zeolite Catalysts for Amidation of this compound

| Catalyst | Additive | Yield (%) |

|---|---|---|

| H-*BEA (Si/Al₂=40) | NaOTf | 96 |

| H-FAU (Si/Al₂=7) | NaOTf | 85 |

| H-MOR (Si/Al₂=18) | NaOTf | 78 |

| MFI (Si/Al₂=40) | NaOTf | 63 |

| None | None | 0 |

Conditions: 0.48 mmol substrate, 0.96 mmol sulfonamide, 21 mg catalyst, 50°C, 4 h .

Asymmetric Transfer Hydrogenation

The compound serves as a substrate in asymmetric transfer hydrogenation (ATH) using Ru(II)-TsDPEN catalysts. This reaction produces chiral secondary alcohols with >90% enantiomeric excess (ee) under optimized conditions (2-propanol, 40°C, 24 h). Steric hindrance from the trans-diphenyl groups minimally affects enantioselectivity but reduces reaction rates .

Table 2: Enantioselectivity in ATH Reactions

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| This compound | Ru(II)-TsDPEN | 92 | 86 |

| α-Vinyl tolyl alcohol | Ru(II)-TsDPEN | 40 | 77 |

Conditions: 0.1 mmol substrate, 2 mol% catalyst, 2-propanol, 40°C .

Oxidation to 1,3-Diphenyl-2-propen-1-one

Oxidation with Dess-Martin periodinane or MnO₂ converts the alcohol to 1,3-diphenyl-2-propen-1-one in >90% yield . This ketone is a key intermediate in synthesizing anti-inflammatory agents and leukotriene antagonists (e.g., Montelukast) .

Table 3: Oxidation Efficiency

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Dess-Martin | CH₂Cl₂ | 2 | 95 |

| MnO₂ | Acetone | 6 | 91 |

Conditions: 1 mmol substrate, 1.2 equiv oxidizer, room temperature .

Allylic Amination

Water-soluble calixresorcinarene sulfonic acid catalyzes allylic amination with amines (e.g., benzylamine) in aqueous media. The reaction proceeds via a radical mechanism at 80°C, achieving 75–82% yield for secondary amines .

Cyclopropanation via Friedel-Crafts Alkylation

SiO₂-ZrO₂ mixed oxides catalyze cyclopropanation through Friedel-Crafts alkylation followed by trans-hydrogenation. Substituted cyclopropanes form in 60–75% yield under solvent-free conditions at 120°C .

Mechanistic Insights

-

Amidation : Zeolite acid sites activate the allylic alcohol, enabling nucleophilic attack by sulfonamide .

-

ATH : Ru(II)-TsDPEN facilitates hydride transfer via a metal-ligand bifunctional pathway .

-

Oxidation : Dess-Martin periodinane abstracts a β-hydrogen, forming a carbonyl intermediate .

This compound’s reactivity underscores its utility in synthesizing pharmaceuticals, chiral alcohols, and functionalized cyclopropanes.

Propiedades

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORACYDGVNJGDMI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-33-6 | |

| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.